(R)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
Description
(R)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide (CAS: 1219607-83-6, Molecular Formula: C₆H₁₀F₃NOS, MW: 201.21) is a chiral sulfinamide featuring a trifluoroethylidene substituent. Its stereochemical configuration (R) at the sulfinamide sulfur and the electron-withdrawing trifluoromethyl group contribute to its utility in asymmetric synthesis and pharmaceutical intermediates . The compound’s fluorine atoms enhance metabolic stability and binding selectivity, aligning with the broader role of fluorinated groups in drug design .
Properties
CAS No. |
1219607-83-6 |
|---|---|
Molecular Formula |
C6H10F3NOS |
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3 |
InChI Key |
PLTNZADFUQGXSR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)S(=O)N=CC(F)(F)F |
Isomeric SMILES |
CC(C)(C)[S@@](=O)/N=C/C(F)(F)F |
Canonical SMILES |
CC(C)(C)S(=O)N=CC(F)(F)F |
Pictograms |
Flammable |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide typically involves the condensation of N-tert-butanesulfinamide with trifluoroacetaldehyde hydrate. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to form the desired sulfinamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound reacts with organometallic reagents such as aryllithium to form diastereomerically enriched adducts.
Hydrolysis: Acidic methanolysis of the adducts formed from nucleophilic addition reactions yields the desired chiral amines.
Common Reagents and Conditions
Aryllithium Reagents: Used in nucleophilic addition reactions to form diastereomerically enriched products.
Acidic Methanol: Employed in the hydrolysis of adducts to obtain chiral amines.
Major Products Formed
The major products formed from these reactions are chiral amines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
(R)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide, also known as CAS No. 1219607-85-8, is a chiral sulfinamide compound with various applications in scientific research, particularly in asymmetric synthesis and pharmaceutical development .
Scientific Research Applications
This compound serves primarily as a chiral auxiliary in asymmetric synthesis. It is utilized in the preparation of chiral amines, trifluoroethylamines, and other nitrogen-containing compounds .
- Asymmetric Synthesis It facilitates the formation of chiral centers in target molecules by controlling the stereochemistry of the reaction. The trifluoroethylidene group enhances its reactivity and selectivity in asymmetric synthesis, making it valuable in preparing trifluoroethylamines and fluorinated compounds .
- Drug Development It is employed in synthesizing intermediates for preparing androgen receptor antagonists and other pharmaceutical agents. It is also used in synthesizing compounds for treating Alzheimer's disease, showing improved efficacy due to enhanced binding affinity to target receptors.
- Catalysis This compound acts as a ligand in forming P,N-sulfinyl imine ligands, which are used in iridium-catalyzed asymmetric hydrogenation of olefins.
Chemical Reactions
This compound undergoes several types of chemical reactions:
- Nucleophilic Addition It reacts with organometallic reagents like aryllithium to form diastereomerically enriched adducts.
- Hydrolysis Acidic methanolysis of the adducts yields desired chiral amines.
The compound exhibits biological activity through its roles in drug synthesis and enzyme interaction studies.
- Inhibition of Enzymatic Activity It interacts with specific enzymes, potentially altering their activity, which is crucial for drug design aimed at modulating enzyme function.
- Stabilization of Active Compounds The trifluoroethylidene group enhances the stability and bioavailability of resulting pharmaceuticals.
Case Studies
- Pharmaceutical Development This compound is used as an intermediate in synthesizing compounds for treating Alzheimer's disease, with results indicating improved efficacy compared to existing drugs due to enhanced binding affinity to target receptors.
- Agricultural Chemistry It improves the stability and effectiveness of pesticides by enhancing their interaction with target pests.
Research Findings
- Enzyme Interaction Studies It can inhibit certain proteolytic enzymes involved in metabolic pathways, potentially leading to altered metabolic rates in treated organisms.
- Toxicological Assessments Safety evaluations revealed that while the compound exhibits significant biological activity, it also poses certain risks at high concentrations, with toxicity studies indicating potential cytotoxic effects on mammalian cell lines at elevated doses.
Mechanism of Action
The mechanism of action of ®-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by controlling the stereochemistry of the reaction. The compound interacts with organometallic reagents to form diastereomerically enriched intermediates, which can then be hydrolyzed to yield the desired chiral products.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Electronic Effects
Trifluoroethylidene vs. Aromatic/Non-Fluorinated Groups
Key Insights :
- The trifluoroethylidene group in the target compound provides stronger electron-withdrawing effects than phenyl or mono-fluorinated analogues, enhancing electrophilicity at the imine nitrogen for nucleophilic additions .
- Perfluorinated derivatives (e.g., C₆F₅) exhibit higher lipophilicity but may face synthetic challenges due to steric bulk .
Biological Activity
(R)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide, also known by its CAS number 1219607-85-8, is a sulfinamide compound with notable biological activity. Its molecular formula is CHFNOS, and it has a molecular weight of approximately 201.21 g/mol. This compound has garnered interest in various fields, including pharmaceutical development, agricultural chemistry, and biochemical research.
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 201.21 g/mol |
| CAS Number | 1219607-85-8 |
| Appearance | Colorless oil |
| Storage Conditions | Sealed in dry, 2-8°C |
Biological Activity Overview
The biological activity of this compound is primarily characterized by its roles in drug synthesis and enzyme interaction studies. Research indicates that this compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and other therapeutic areas.
The mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : It has been shown to interact with specific enzymes, potentially altering their activity. This property is crucial for drug design aimed at modulating enzyme function.
- Stabilization of Active Compounds : The trifluoroethylidene group enhances the stability and bioavailability of the resulting pharmaceuticals.
Case Studies
- Pharmaceutical Development : A study investigated the use of this compound as an intermediate in synthesizing compounds for treating Alzheimer's disease. The results indicated improved efficacy compared to existing drugs due to enhanced binding affinity to target receptors.
- Agricultural Chemistry : Research highlighted its application in formulating agrochemicals. The compound was found to improve the stability and effectiveness of pesticides by enhancing their interaction with target pests.
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Enzyme Interaction Studies : Investigations demonstrated that this compound can inhibit certain proteolytic enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic rates in treated organisms.
- Toxicological Assessments : Safety evaluations revealed that while the compound exhibits significant biological activity, it also poses certain risks at high concentrations. Toxicity studies indicated potential cytotoxic effects on mammalian cell lines at elevated doses.
Q & A
Q. What are the key synthetic methodologies for preparing (R)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide?
The compound is synthesized via Zn-mediated allylation of hemiaminal intermediates. For example:
- Reaction conditions : Hemiaminal (e.g., 1a or 1b) reacts with allyl bromide in DMF at -20°C to room temperature for 15–18 hours in the presence of Zn powder.
- Purification : Silica gel chromatography (e.g., PE:EtOAc = 80:20) yields the product as a colorless oil with high diastereoselectivity (dr up to 96:4) .
- Key parameters : Solvent choice (DMF), temperature control, and stoichiometric ratios of Zn and allyl bromide are critical for yield and stereochemical purity .
Q. How is the stereochemical configuration of this sulfinamide verified?
NMR spectroscopy and chiral HPLC are primary tools:
- 1H/13C NMR : Distinct chemical shifts for trifluoromethyl (-CF₃) and sulfinamide (-S(O)NH-) groups confirm structural integrity. For example, the -CF₃ group typically appears as a quartet in ¹⁹F NMR .
- Chiral resolution : Diastereomeric ratios (dr) are quantified using chiral stationary phases, ensuring enantiomeric excess (ee) >90% in optimized reactions .
Q. What analytical techniques are used to characterize this compound?
- HRMS (ESI+) : Validates molecular formula (e.g., C₆H₁₀F₃NOS, m/z 201.21) .
- Optical rotation : Measured in polarimeters to confirm enantiopurity (e.g., [α]D²⁵ values reported in specific solvents) .
- Refractive index and density : Physical properties (e.g., nD²⁵ = 1.48, d = 1.25 g/cm³) aid in solvent selection for recrystallization .
Advanced Research Questions
Q. How do reaction conditions influence diastereoselectivity in Zn-mediated allylation?
- Temperature : Lower temperatures (-20°C) favor kinetic control, enhancing dr (e.g., 96:4 for (SS,S)-2a) .
- Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states, improving stereochemical outcomes .
- Additives : Lewis acids (e.g., Ti(OEt)₄) in related sulfinamide syntheses enhance imine activation, though not explicitly tested here .
Q. What mechanistic insights explain the compound’s role in asymmetric catalysis?
- Chiral auxiliary function : The sulfinamide group directs stereochemistry in subsequent reactions (e.g., hydroboration-oxidation of homoallylic amines to yield β-trifluoromethylated alcohols) .
- Transition-state stabilization : DFT studies on analogous systems suggest that the trifluoroethylidene group stabilizes intermediates via hyperconjugation, reducing activation energy .
Q. How can functional group transformations expand the utility of this sulfinamide?
- Hydroboration-oxidation : Converts the allyl group to hydroxylated products (e.g., (+)-(S)-6a/b) with retention of configuration .
- Cross-coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) on aryl-substituted derivatives enable access to complex trifluoromethylated amines .
Methodological Recommendations
- Scale-up challenges : Optimize Zn/allyl bromide stoichiometry to minimize side reactions in gram-scale syntheses .
- Stereochemical analysis : Combine NOESY and J-based configurational analysis to resolve ambiguous NMR assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
